dimethyl-1,2-oxazol-3-yl N-methylcarbamate
Description
Contextualization within Oxazole (B20620) Chemistry Research
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural unit is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties. nih.govresearchgate.net
The synthesis of oxazole derivatives has a rich history, with foundational methods like the Robinson-Gabriel synthesis and the van Leusen reaction being pivotal in accessing a wide array of substituted oxazoles. mdpi.comnih.gov These classical methods, along with modern advancements, have enabled chemists to systematically explore the structure-activity relationships of oxazole-containing compounds. nih.govresearchgate.net The continuous development of synthetic methodologies allows for the creation of complex molecular architectures built around the oxazole core. nih.gov
Heterocyclic compounds, such as oxazoles, are fundamental building blocks in drug discovery and materials science. nih.govespublisher.com Their rigid frameworks and the presence of heteroatoms facilitate specific interactions with biological targets and provide platforms for tuning electronic and photophysical properties. The isoxazole (B147169) scaffold, a close isomer of oxazole, is also a key component in many commercially available drugs, highlighting the therapeutic potential of this class of heterocycles. nih.govmdpi.comnih.gov Research in this area is vibrant, with a continuous search for novel heterocyclic systems with enhanced functionalities. espublisher.com
Contextualization within Carbamate (B1207046) Chemistry Research
The carbamate functional group (-NHC(=O)O-) is an amide of a carbonic acid. It is a key structural feature in many biologically active compounds and polymers.
Carbamates are versatile functional groups in organic synthesis. They are widely recognized as protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their removal. Furthermore, the carbamate moiety is a common structural motif in pharmaceuticals and agrochemicals. For instance, N-methyl carbamates have been investigated for their insecticidal properties.
The electronic nature of the carbamate group is characterized by resonance, which involves the delocalization of the nitrogen lone pair of electrons across the N-C-O system. This resonance imparts a planar geometry and restricted rotation around the C-N bond. The electronic properties of carbamates can be finely tuned by the substituents on the nitrogen and oxygen atoms, which in turn influences their reactivity and biological interactions.
Interactive Table: Resonance Contributor Comparison
| Resonance Contributor | Description | Significance |
| I | Neutral form with a double bond between carbon and one oxygen. | Major contributor to the overall resonance hybrid. |
| II | Zwitterionic form with a positive charge on nitrogen and a negative charge on the carbonyl oxygen. | Contributes to the partial double bond character of the C-N bond and the planarity of the group. |
| III | Zwitterionic form with a positive charge on nitrogen and a negative charge on the ester oxygen. | Minor contributor, but still influences the overall electron distribution. |
Research Trajectories for Dimethyl-1,2-oxazol-3-yl N-methylcarbamate
While direct research on this compound is limited, its structure suggests several potential avenues for future academic exploration. The combination of a biologically relevant oxazole scaffold with a carbamate functional group could lead to the discovery of new pharmacologically active agents.
Future research could focus on:
Novel Synthetic Routes: Developing efficient and stereoselective syntheses of substituted oxazolyl carbamates.
Structural Analysis: Detailed spectroscopic and crystallographic studies to understand the conformational preferences and intermolecular interactions of this class of compounds.
Biological Screening: Investigating the potential of this compound and its analogues as enzyme inhibitors or receptor modulators, drawing inspiration from the known activities of other oxazole and carbamate derivatives.
Materials Science Applications: Exploring the use of these compounds as building blocks for functional polymers or as ligands in coordination chemistry.
The continued interest in both oxazole and carbamate chemistry suggests that hybrid molecules like this compound hold promise for future scientific discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2)12-9-6(4)11-7(10)8-3/h1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHLIHPXLVPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1OC(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-88-8 | |
| Record name | dimethyl-1,2-oxazol-3-yl N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate identifies the carbamate (B1207046) ester linkage as the most logical point for the primary disconnection. This C–O bond cleavage simplifies the target molecule into two key synthons: the heterocyclic alcohol, 4,5-dimethyl-1,2-oxazol-3-ol (also known as 3-hydroxy-4,5-dimethyl-1,2-oxazole), and a methylcarbamoyl equivalent.
A further disconnection of the 4,5-dimethyl-1,2-oxazol-3-ol precursor reveals that the 1,2-oxazole ring can be constructed via a cyclization reaction. The most common approach for this transformation involves the reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and hydroxylamine (B1172632). For the target 4,5-dimethyl substituted pattern, a suitable precursor is 3-methyl-2,4-pentanedione (B1204033) or a related β-keto ester. This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.
Classical and Contemporary Approaches to Carbamate Synthesis
The formation of the carbamate functional group from the 4,5-dimethyl-1,2-oxazol-3-ol intermediate can be achieved through several reliable methods. These approaches range from reactions involving isocyanate intermediates to direct carbonylation techniques.
Carbonylation reactions provide a direct route to carbamates by introducing a carbonyl group between an alcohol and an amine. While carbon dioxide (CO2) is an attractive, sustainable C1 source, its low reactivity often necessitates harsh reaction conditions or highly active catalysts. acs.orgnih.gov A more practical laboratory-scale approach involves the use of more reactive carbonylating agents.
Di(2-pyridyl) carbonate (DPC) is an efficient reagent for the alkoxycarbonylation of amines. nih.gov The synthesis proceeds in a two-step, one-pot manner. First, the alcohol (4,5-dimethyl-1,2-oxazol-3-ol) reacts with DPC in the presence of a base like triethylamine (B128534) to form a mixed carbonate intermediate. This activated intermediate is then treated with methylamine (B109427), which displaces the 2-pyridone leaving group to furnish the desired N-methylcarbamate in high yield under mild conditions. nih.gov
| Carbonylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbon Dioxide (CO2) | High pressure, elevated temperature, catalyst required | Sustainable, non-toxic, abundant C1 source acs.org | Low reactivity, requires harsh conditions or specialized catalysts nih.gov |
| Di(2-pyridyl) carbonate (DPC) | Room temperature, base (e.g., Et3N), CH2Cl2 or similar solvent | Mild conditions, high yields, stable reagent nih.gov | Requires pre-synthesis of the reagent |
| N,N'-Disuccinimidyl carbonate (DSC) | Room temperature, base (e.g., Et3N), acetonitrile (B52724) solvent | Commercially available, mild conditions, stable intermediates nih.gov | Stoichiometric byproducts |
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. nih.govwikipedia.orgnih.gov This reaction is particularly useful due to its tolerance of a wide variety of functional groups and the retention of stereochemistry. nih.govnih.gov
In a synthetic route targeting the title compound, a suitable carboxylic acid would be converted to an acyl azide (B81097). This is often achieved using reagents like diphenylphosphoryl azide (DPPA). The acyl azide, upon gentle heating, undergoes rearrangement, eliminating nitrogen gas to form a highly reactive isocyanate. wikipedia.org This intermediate is not isolated but is trapped in situ by a nucleophile. nih.gov For the synthesis of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate, the isocyanate of interest is methyl isocyanate, which would be reacted directly with the 4,5-dimethyl-1,2-oxazol-3-ol precursor. The hydroxyl group of the oxazole (B20620) attacks the electrophilic carbon of the isocyanate to form the stable carbamate linkage.
Alternatively, the roles can be reversed, where a carboxylic acid derivative of the oxazole ring undergoes the Curtius rearrangement to form an oxazolyl isocyanate, which is then trapped with methanol (B129727). However, the former approach using commercially available methyl isocyanate is more direct.
The direct formation of urethanes (carbamates) from amines and alcohols offers a straightforward alternative to methods requiring isocyanates. A common strategy involves activating the alcohol with a phosgene (B1210022) equivalent, followed by reaction with the amine. researchgate.net For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can react with 4,5-dimethyl-1,2-oxazol-3-ol to form an imidazolide (B1226674) intermediate. Subsequent addition of methylamine displaces the imidazole (B134444) group to yield the final carbamate. researchgate.net This method avoids the handling of highly toxic reagents like phosgene or volatile isocyanates.
Another approach is the three-component coupling of an amine, an alcohol, and a carbonyl source. nih.gov For example, methylamine, 4,5-dimethyl-1,2-oxazol-3-ol, and a source like CO2 or a dialkyl carbonate can be reacted in the presence of a suitable catalyst to form the carbamate directly. nih.gov
Strategies for 1,2-Oxazole Ring Formation
The synthesis of the key intermediate, 4,5-dimethyl-1,2-oxazol-3-ol, relies on the formation of the 1,2-oxazole (isoxazole) nucleus. This is typically achieved through cyclization reactions that form the characteristic N-O bond of the heterocycle.
The most prevalent and reliable method for constructing the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.govnih.gov The regiochemical outcome of the cyclization depends on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.
To synthesize 4,5-dimethyl-1,2-oxazol-3-ol, a suitable starting material would be a derivative of 3-methyl-2,4-pentanedione. A widely used strategy for synthesizing 3-hydroxy-1,2-oxazoles involves the cyclization of a β-keto ester with hydroxylamine. researchgate.net In this case, ethyl 2-methyl-3-oxobutanoate would be the ideal precursor. The reaction with hydroxylamine hydrochloride, typically conducted under basic or neutral pH conditions, proceeds via condensation and subsequent intramolecular cyclization to yield the desired 4,5-dimethyl-1,2-oxazol-3-ol. Careful control of pH and temperature is often necessary to favor the desired regioisomer over the alternative 5-hydroxy-1,2-oxazole. researchgate.net
| Precursor Type | Reactant | Product | Key Features |
|---|---|---|---|
| 1,3-Diketone | Hydroxylamine | Substituted 1,2-Oxazole | Classic, versatile method. Regioselectivity can be an issue. nih.gov |
| β-Keto Ester | Hydroxylamine | Substituted 1,2-Oxazol-ol | Provides access to hydroxylated oxazoles. pH control is important for regioselectivity. researchgate.net |
| α,β-Unsaturated Ketone | Hydroxylamine | Substituted 1,2-Oxazole | Proceeds via Michael addition followed by cyclization. nih.gov |
| Nitrile Oxide | Alkene or Alkyne | Substituted 1,2-Oxazole | 1,3-Dipolar cycloaddition. Excellent for controlling substitution patterns. nih.gov |
Metal-Mediated and Catalytic Routes to Oxazoles
The construction of the isoxazole (B147169) ring, a key structural component of the target molecule, is frequently accomplished through metal-mediated or catalytic processes. These methods offer high efficiency and control over regioselectivity.
Gold-catalyzed reactions, for instance, provide a powerful route to substituted isoxazoles. AuCl3 has been used as a catalyst for the cycloisomerization of α,β-acetylenic oximes, yielding isoxazoles in very good yields under moderate conditions. organic-chemistry.org This methodology allows for the selective synthesis of variously substituted isoxazoles. organic-chemistry.org Another approach utilizes a heterogeneous gold catalyst to facilitate a [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom source (like 8-methylquinoline (B175542) N-oxide) to produce 2,5-disubstituted oxazoles. organic-chemistry.orgscientificupdate.com
Copper catalysis is also prominent in isoxazole synthesis. A regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles is achieved through a copper(I)-catalyzed reaction between terminal acetylenes and nitrile oxides generated in situ. nih.gov This process is noted for its reliability and wide substrate scope. organic-chemistry.org Furthermore, copper(II)-catalyzed oxidative cyclization of enamides represents another route, proceeding via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Other metals like palladium and ruthenium have also been employed. Palladium-catalyzed Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition, can furnish isoxazoles in a one-pot, three-component reaction. rsc.org Ruthenium catalysts have been developed for the (3+2) cycloaddition to form 3,4-disubstituted isoxazoles. rsc.org
Table 1: Examples of Metal-Mediated and Catalytic Routes to Oxazole/Isoxazole Scaffolds
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| AuCl₃ | α,β-Acetylenic oximes | Substituted isoxazoles | Moderate reaction conditions, good yields. organic-chemistry.org |
| Copper(I) | Terminal acetylenes, Nitrile oxides (in situ) | 3,5-Disubstituted isoxazoles | Regioselective, convenient one-pot procedure. nih.gov |
| Palladium | Acid chlorides, Terminal alkynes | Substituted isoxazoles | Involves Sonogashira coupling followed by cycloaddition. rsc.org |
| Iodine | Aromatic aldehydes, β-keto esters | 2,5-Disubstituted oxazoles | Iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org |
Multi-Component Reactions for Oxazole Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials. researchgate.net This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making it ideal for constructing heterocyclic scaffolds like isoxazoles. researchgate.netscielo.br
A common MCR for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the condensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. researchgate.netresearchgate.net This reaction can be promoted by a wide array of catalysts. For example, nano-MgO has been shown to effectively catalyze this one-pot, three-component reaction at room temperature. researchgate.net Similarly, various biodegradable and environmentally friendly catalysts such as pyruvic acid, tartaric acid, and sodium citrate (B86180) have been successfully used, often in aqueous media, aligning with the principles of green chemistry. researchgate.netias.ac.in Ionic liquids have also been utilized as recyclable catalysts and solvents for these transformations, providing high yields and selectivities. nih.govscielo.br
The mechanism for these reactions typically involves the initial formation of an oxime intermediate from the β-ketoester and hydroxylamine, followed by cyclization to form the isoxazole ring. scielo.br A subsequent Knoevenagel condensation with the aldehyde yields the final product. scielo.br The choice of catalyst can significantly influence reaction times and yields. researchgate.net
Table 2: Catalysts Used in Multi-Component Synthesis of Isoxazol-5(4H)-ones
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Pyruvic Acid | Water | Environmentally friendly, biodegradable, short reaction times. | ias.ac.in |
| Nano-MgO | Ethanol | High efficiency at room temperature, simple work-up. | researchgate.net |
| Potassium Phthalimide | Water | Green synthesis, good yields. | nih.gov |
| Tartaric Acid | Water | Biodegradable organocatalyst, mild conditions. | researchgate.net |
| Imidazolium Ionic Liquids | Ionic Liquid | Recyclable, high yields and selectivity. | nih.govscielo.br |
Integrated Synthetic Pathways to Dimethyl-1,2-oxazol-3-yl N-methylcarbamate
The synthesis of the final target compound requires the formation of the 4,5-dimethylisoxazole (B3056346) core followed by the introduction of the N-methylcarbamate group at the 3-position. This can be achieved through either sequential or one-pot strategies.
A sequential, or multi-step, approach offers a reliable and well-controlled route to the target molecule. This pathway involves the discrete synthesis and isolation of an intermediate, 3-hydroxy-4,5-dimethylisoxazole, which is then converted to the final carbamate product.
Step 1: Synthesis of 3-hydroxy-4,5-dimethylisoxazole. The isoxazole core can be constructed via the reaction of a β-dicarbonyl compound with hydroxylamine. For the 4,5-dimethyl substituted pattern, a suitable starting material would be 3-methyl-2,4-pentanedione. The condensation of this diketone with hydroxylamine hydrochloride, typically in the presence of a base, leads to cyclization and the formation of the 3-hydroxy-4,5-dimethylisoxazole intermediate.
Step 2: Carbamoylation. The final N-methylcarbamate is formed by reacting the hydroxyl group of the isoxazole intermediate with a carbamoylating agent. A common method is the reaction with methyl isocyanate in the presence of a basic catalyst. Alternatively, phosgene-free methods can be employed, such as reacting the hydroxyl intermediate with N-methyl carbamoyl (B1232498) chlorides, which can be generated in situ to avoid handling sensitive reagents. organic-chemistry.org Another approach involves transcarbamoylation, using an economical donor like methyl carbamate in the presence of a tin catalyst. organic-chemistry.org
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, solvents, and resources. nih.govresearchgate.net A hypothetical one-pot strategy for (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate would involve forming the isoxazole ring and performing the carbamoylation in the same reaction vessel without isolating the hydroxyl intermediate.
This could be envisioned by first performing the condensation of 3-methyl-2,4-pentanedione and hydroxylamine under conditions that favor the formation of 3-hydroxy-4,5-dimethylisoxazole. Upon completion of the initial cyclization, the carbamoylating agent (e.g., methyl isocyanate) and a suitable catalyst would be added directly to the reaction mixture to complete the synthesis. The development of such a process would require careful optimization of reaction conditions to ensure compatibility between the two distinct reaction steps. While numerous one-pot methods exist for isoxazole synthesis itself, integrating a subsequent carbamoylation step into a single pot remains a specific challenge that leverages established principles of tandem reactions. nih.govias.ac.in
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. This includes the use of non-hazardous solvents, recyclable catalysts, and energy-efficient processes.
A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental impact and costs associated with solvent use and disposal. Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for this purpose.
A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov This method can be performed either catalyst-free or using a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields. nih.gov The reproducibility of this mechanochemical approach on a gram scale highlights its practical utility. nih.gov
Other green approaches that minimize solvent use or replace hazardous solvents include:
Aqueous Media: Many multi-component reactions for isoxazole synthesis are performed in water, which is a safe, non-toxic, and inexpensive solvent. researchgate.netias.ac.in
Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and urea, are biodegradable, biorenewable, and can be recycled, offering an environmentally benign alternative to traditional organic solvents. nih.gov
Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, as demonstrated in the pyruvic acid-catalyzed one-pot synthesis of isoxazoles in water. ias.ac.in
Table 3: Comparison of Green Synthesis Approaches for Isoxazoles
| Methodology | Description | Key Advantages |
|---|---|---|
| Mechanochemistry (Ball-Milling) | A solvent-free reaction conducted by mechanical grinding of reactants. | Eliminates solvent waste, scalable, can be catalyst-free. nih.gov |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, economical. researchgate.netias.ac.in |
| Deep Eutectic Solvents | Using recyclable and biodegradable solvent systems. | Sustainable and effective alternative to volatile organic solvents. nih.gov |
| Ultrasonic Irradiation | Application of ultrasound to promote the reaction. | Shorter reaction times, improved yields, energy efficient. ias.ac.in |
Use of Alternative Solvents (e.g., Supercritical CO2)
The exploration of green solvents in chemical manufacturing has led to significant interest in the use of supercritical carbon dioxide (scCO2). Supercritical CO2 is a fluid state of carbon dioxide where it is held at or above its critical temperature and pressure. Under these conditions, it exhibits unique properties, including liquid-like densities and gas-like viscosity and diffusivity, making it an attractive medium for chemical reactions. Its non-toxic, non-flammable, and environmentally benign nature, coupled with its ready availability and low cost, further enhances its appeal as a replacement for conventional volatile organic solvents.
In the context of carbamate synthesis, supercritical CO2 can serve a dual role as both a solvent and a C1 source. Research has demonstrated the feasibility of synthesizing various carbamates from carbon dioxide, amines, and alcohols under supercritical conditions. These reactions are often promoted by catalysts and can offer advantages in terms of reaction rates, selectivity, and ease of product separation. The tunability of scCO2 properties, by altering pressure and temperature, allows for the optimization of reaction conditions.
While the direct synthesis of this compound in supercritical CO2 has not been specifically reported, a hypothetical reaction pathway can be proposed based on established carbamate synthesis principles. This would likely involve the reaction of a suitable precursor, such as 3-hydroxy-4,5-dimethyl-1,2-oxazole, with a methylating agent like methyl isocyanate or a combination of methylamine and a carbonyl source (like CO2 itself or dimethyl carbonate) in the presence of a suitable catalyst within a supercritical CO2 medium.
The potential benefits of employing supercritical CO2 for the synthesis of this compound would include:
Reduced Environmental Impact: Elimination of hazardous organic solvents.
Enhanced Safety: Use of a non-flammable and non-toxic reaction medium.
Simplified Downstream Processing: Easy removal of the solvent by depressurization.
Potential for Improved Selectivity: The unique properties of scCO2 can influence reaction pathways.
Elucidation of Reaction Mechanisms in Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate Synthesis
Identification of Elementary Reaction Steps
A logical synthetic approach to (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate would involve the initial construction of the core heterocyclic structure, 4,5-dimethyl-1,2-oxazol-3-ol, followed by the installation of the N-methylcarbamate group. The elementary steps can be hypothetically outlined as follows:
Oxazole (B20620) Ring Formation : Synthesis of the 4,5-dimethyl-1,2-oxazol-3-ol intermediate. This typically proceeds via the cyclization of an appropriate acyclic precursor. A common strategy is the dehydrative cyclization of an α-acylamino ketone. pharmaguideline.com
Carbamoylation : The reaction of the hydroxyl group on the oxazole ring with a methylcarbamoylating agent. This step forms the final carbamate (B1207046) ester linkage.
This two-stage process allows for the separate construction of the two main molecular fragments, providing a convergent and flexible synthetic strategy. The subsequent sections will detail the mechanistic pathways for each of these fundamental stages.
Mechanistic Pathways of Carbamate Bond Formation
The formation of the carbamate functional group is a cornerstone of this synthesis. This transformation is typically achieved by reacting an alcohol—in this case, the hydroxyl group of the oxazole intermediate—with a suitable electrophilic partner.
The reaction to form the carbamate bond is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this mechanism, the oxygen atom of the 4,5-dimethyl-1,2-oxazol-3-ol acts as the nucleophile.
The general mechanism proceeds through a two-step addition-elimination pathway:
Nucleophilic Attack : The lone pair of electrons on the hydroxyl oxygen of the oxazole precursor attacks the electrophilic carbonyl carbon of a methylcarbamoylating agent (e.g., methyl isocyanate or methyl carbamoyl (B1232498) chloride). This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed by the expulsion of a leaving group. If methyl isocyanate is the reagent, the nitrogen atom is protonated by the former hydroxyl hydrogen. If methyl carbamoyl chloride is used, the chloride ion is expelled as the leaving group. nih.gov
While the reaction can proceed without a catalyst, its rate is often enhanced by the use of either base or acid catalysis.
Base Catalysis : Basic catalysts are commonly employed to increase the nucleophilicity of the alcohol. A base, such as triethylamine (B128534) or 1,8-diazabicycloundec-7-ene (DBU), deprotonates the hydroxyl group of the oxazole precursor. organic-chemistry.org This generates a more potent nucleophile, the corresponding alkoxide, which attacks the electrophilic carbonyl carbon more rapidly. This approach is particularly effective when using less reactive carbamoylating agents.
Lewis Acid Catalysis : Alternatively, Lewis acids can be used to enhance the electrophilicity of the carbamoylating agent. Catalysts such as zinc or lead compounds can coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack. acs.orgresearchgate.netresearchgate.net Certain metal oxides, including Ce-based composite oxides, have also demonstrated catalytic activity in carbamate synthesis, often through the action of Lewis acid sites on their surface. acs.orgfigshare.com
The choice of catalyst can significantly influence reaction conditions and yields.
| Catalyst Type | Example(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Base Catalyst | Triethylamine, DBU | Deprotonates the alcohol to form a more potent alkoxide nucleophile. | organic-chemistry.org |
| Lewis Acid (Metal Compounds) | Zn(OAc)₂, PbO | Activates the carbonyl group of the electrophile, increasing its susceptibility to nucleophilic attack. | acs.orgresearchgate.net |
| Lewis Acid (Metal Oxides) | CeO₂-based composites | Provides weak Lewis acid sites that enhance the electrophilicity of the carbonyl carbon. | acs.orgfigshare.com |
Mechanistic Insights into Oxazole Ring Cyclization
The oxazole ring is an aromatic heterocycle, and numerous methods have been developed for its synthesis. researchgate.net The specific substitution pattern of the target molecule—a 4,5-dimethyl-1,2-oxazol-3-ol—guides the selection of a plausible synthetic pathway.
Most classical oxazole syntheses involve the cyclization of a linear precursor through intramolecular nucleophilic attack followed by dehydration. pharmaguideline.com
Robinson-Gabriel Synthesis : A common method for forming oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. pharmaguideline.com For the synthesis of a 4,5-dimethyl substituted oxazole, a suitable precursor would be 3-acetamido-2-butanone. The mechanism proceeds via an acid-catalyzed intramolecular cyclization. The amide oxygen acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered oxazoline (B21484) intermediate. Subsequent acid-catalyzed dehydration (elimination of water) yields the aromatic oxazole ring. slideshare.net
Van Leusen Reaction : Another versatile method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org This pathway is a [3+2] cycloaddition. A base deprotonates the TosMIC, which then attacks the aldehyde. The resulting intermediate cyclizes via nucleophilic attack of the alkoxide onto the isocyanide carbon. Subsequent elimination of the tosyl group under basic conditions yields the oxazole. semanticscholar.org While typically used for 5-substituted oxazoles, variations could potentially be adapted.
Other Cyclization Strategies : Oxazoles can also be synthesized from enamides through an oxidative carbon-oxygen bond formation mediated by reagents like phenyliodine diacetate (PIDA). organic-chemistry.org This process avoids harsh dehydrating conditions. The reactivity of the oxazole ring itself is complex; electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at C2, especially if a good leaving group is present. wikipedia.orgtandfonline.com
| Synthesis Method | Key Precursors | General Mechanism | Reference |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Acid-catalyzed intramolecular nucleophilic cyclization followed by dehydration. | pharmaguideline.com |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base-mediated [3+2] cycloaddition involving an oxazoline intermediate. | nih.govsemanticscholar.org |
| From Enamides | Enamide | Oxidative intramolecular cyclization (e.g., PIDA-mediated). | organic-chemistry.org |
While ionic pathways are more common, radical-mediated reactions offer alternative routes for heterocycle construction. The synthesis of substituted oxazoles can be achieved through mechanisms involving radical intermediates. For example, a dual catalytic system using gold and an iron catalyst can facilitate the addition of oxygen radicals to vinyl-gold intermediates, leading to the formation of substituted oxazole aldehydes. organic-chemistry.org Another approach involves the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen, which provides a wide range of substituted oxazoles under mild, room-temperature conditions. organic-chemistry.org These methods, while powerful, are often employed for specific substitution patterns and may require specialized precursors not directly applicable to the target molecule without significant adaptation.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies of the reaction between alcohols and isocyanates reveal that the reaction is sensitive to the structure of the alcohol, the isocyanate, and the solvent, as well as the presence of catalysts. The reaction generally follows second-order kinetics, being first order in both the alcohol and the isocyanate.
The rate-limiting step in the uncatalyzed reaction is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. This step is influenced by the degree of alcohol self-association. Studies have shown that alcohol associates, such as dimers and trimers, can be more reactive than the monomeric form. kuleuven.be This is because the additional alcohol molecules can act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the nitrogen of the isocyanate in the transition state.
The reaction rate is also significantly affected by the electronic properties of the substituents on both the alcohol and the isocyanate. Electron-donating groups on the alcohol increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the isocyanate increase the electrophilicity of the carbonyl carbon, also leading to a faster reaction.
In the context of dimethyl-1,2-oxazol-3-yl N-methylcarbamate synthesis, the 3-hydroxy-4,5-dimethylisoxazole possesses a hydroxyl group attached to a heterocyclic ring. The electronic nature of the isoxazole (B147169) ring will influence the nucleophilicity of this hydroxyl group.
Table 1: Hypothetical Kinetic Data for the Reaction of 3-hydroxy-4,5-dimethylisoxazole with Methyl Isocyanate in an Inert Solvent
| Parameter | Value |
| Reaction Order in 3-hydroxy-4,5-dimethylisoxazole | 1 |
| Reaction Order in Methyl Isocyanate | 1 |
| Overall Reaction Order | 2 |
| Rate Constant (k) at 298 K | Estimated to be in the range of 10-4 to 10-3 L mol-1 s-1 |
| Activation Energy (Ea) | Estimated to be in the range of 30-50 kJ/mol |
Note: The data in this table are estimations based on kinetic studies of analogous alcohol-isocyanate reactions and are intended for illustrative purposes.
Computational Investigation of Transition States and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the transition states and energy barriers of chemical reactions. For the reaction of an alcohol with an isocyanate, computational studies have elucidated the detailed mechanistic pathway. mdpi.com
The reaction proceeds through a pre-reaction complex where the alcohol and isocyanate are held together by hydrogen bonding. The key step is the formation of a four-membered cyclic transition state. In this transition state, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon of the isocyanate, while the hydroxyl proton is transferred to the nitrogen of the isocyanate. This proton transfer is often facilitated by another alcohol molecule, leading to a lower energy barrier compared to the reaction with a single alcohol molecule. nethouse.ru
Computational studies on model systems, such as the reaction of methanol (B129727) with methyl isocyanate, have quantified the energy barriers. The activation energy for the uncatalyzed reaction is typically in the range of 80-120 kJ/mol. However, when a second alcohol molecule participates in the transition state, acting as a catalyst for proton transfer, the activation energy can be significantly lowered. mdpi.com
Table 2: Calculated Energy Barriers for the Reaction of an Alcohol (ROH) with Methyl Isocyanate (CH3NCO) based on Analogous Systems
| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡) (kJ/mol) |
| Uncatalyzed (Monomeric ROH) | ROH + CH3NCO | [RO-H---N(CH3)-CO]‡ | RO-CO-NHCH3 | ~85 |
| Alcohol-Catalyzed (Dimeric ROH) | (ROH)2 + CH3NCO | [(ROH)-RO-H---N(CH3)-CO]‡ | RO-CO-NHCH3 + ROH | ~60 |
Note: The energy values in this table are representative values from computational studies on simple alcohol-isocyanate reactions and serve as a model for the synthesis of this compound.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most direct insight into the molecular framework.
The ¹H NMR spectrum of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate provides distinct signals for each unique proton environment. The two methyl groups attached to the isoxazole (B147169) ring (C4-CH₃ and C5-CH₃) appear as sharp singlets, typically in the range of δ 2.0-2.5 ppm. The N-methyl group of the carbamate (B1207046) moiety is also a singlet but is shifted downfield due to the influence of the adjacent nitrogen atom, usually appearing around δ 2.8-3.0 ppm. A broad singlet corresponding to the N-H proton of the carbamate is also observed, typically in the region of δ 5.0-5.5 ppm, whose chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. nih.gov The carbonyl carbon (C=O) of the carbamate is highly deshielded and appears significantly downfield, typically around δ 155-160 ppm. The carbons of the isoxazole ring show characteristic shifts: C3, bonded to the electronegative oxygen and nitrogen, is found around δ 158-162 ppm, while C4 and C5, being part of the heterocyclic ring, resonate at approximately δ 110-115 ppm and δ 165-170 ppm, respectively. The methyl carbons are observed in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4-CH₃ | ~2.15 (s, 3H) | ~10.5 |
| C5-CH₃ | ~2.30 (s, 3H) | ~11.8 |
| N-CH₃ | ~2.90 (d, 3H) | ~27.5 |
| N-H | ~5.20 (br s, 1H) | - |
| C 4-CH₃ | - | ~112.0 |
| C 5-CH₃ | - | ~168.0 |
| C 3 | - | ~159.5 |
| C =O | - | ~156.0 |
s = singlet, d = doublet, br s = broad singlet
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, a key COSY correlation would be observed between the N-H proton and the N-methyl protons, confirming the N-methylcarbamate fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ustc.edu.cn The HSQC spectrum for this compound would show cross-peaks connecting the proton signals of the three methyl groups to their corresponding carbon signals, providing unambiguous assignment. researchgate.net For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~27.5 ppm, confirming the N-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity of the molecular backbone by showing correlations between protons and carbons over two to three bonds. science.gov Key HMBC correlations would include:
A correlation from the C4-CH₃ protons (~2.15 ppm) to the C4 (~112.0 ppm) and C5 (~168.0 ppm) carbons of the isoxazole ring.
A correlation from the N-CH₃ protons (~2.90 ppm) to the carbamate carbonyl carbon (~156.0 ppm).
A crucial correlation from the N-H proton to the C3 carbon (~159.5 ppm) and the carbonyl carbon (~156.0 ppm), linking the isoxazole ring to the carbamate group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate (C₇H₁₀N₂O₃), the calculated exact mass is 170.06914 u. An HRMS experiment, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 171.07642. uni.lu Observing this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 2: HRMS Data for C₇H₁₀N₂O₃
| Ion | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 171.07642 | 171.07631 | -0.64 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural fingerprint. nih.gov For the [M+H]⁺ ion of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate, characteristic fragmentation pathways would be expected. A common fragmentation for N-methylcarbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov
Key Fragmentation Pathways:
Loss of Methyl Isocyanate: The primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of methyl isocyanate (CH₃NCO) and formation of the 4,5-dimethyl-1,2-oxazol-3-ol ion at m/z 114.
Cleavage of the Isoxazole Ring: Subsequent fragmentation of the isoxazole ring can occur, leading to smaller characteristic fragments.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 171.07642
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
|---|---|---|---|
| 171.07642 | 114.0549 | 57.0215 | [4,5-dimethyl-1,2-oxazol-3-ol + H]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary. acs.org
The IR spectrum would show strong characteristic absorption bands. A prominent, strong band between 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carbamate ester group. The N-H stretching vibration of the secondary amine in the carbamate would appear as a sharp band around 3300-3400 cm⁻¹. Other significant bands include C-N stretching around 1250 cm⁻¹ and C-O stretching of the ester linkage. researchgate.net
Raman spectroscopy , on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The C=N stretching of the isoxazole ring would be expected to produce a distinct Raman signal. The symmetric stretching of the C-C bonds in the methyl groups and the ring would also be Raman active.
Table 4: Key Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3400 (Medium-Strong) | Weak |
| C-H Stretch (methyl) | 2950-3000 (Medium) | Strong |
| C=O Stretch (carbamate) | 1720-1740 (Strong) | Medium-Weak |
| C=N Stretch (isoxazole) | 1600-1650 (Medium) | Strong |
| C-O Stretch (ester) | 1200-1250 (Strong) | Weak |
By integrating the data from these advanced analytical techniques, a complete and unambiguous characterization of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate is achieved, confirming its covalent structure, molecular formula, and the specific arrangement of its functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the atomic positions can be determined.
While this technique is powerful for the absolute structural elucidation of N-methyl carbamates, specific X-ray crystallographic data for dimethyl-1,2-oxazol-3-yl N-methylcarbamate are not available in the reviewed scientific literature. However, to illustrate the type of detailed structural information obtained from such an analysis, data for a related carbamate compound, ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, can be examined. nih.gov This example demonstrates the level of detail that would be expected from a crystallographic study of the title compound.
Table 1: Illustrative Example of X-ray Crystallography Data for a Related Carbamate Compound nih.gov Note: This data is for ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate and is presented for exemplary purposes only.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2100 (4) |
| b (Å) | 11.4137 (6) |
| c (Å) | 15.1594 (8) |
| β (°) ** | 93.403 (3) |
| Volume (ų) ** | 1418.03 (13) |
| Z (molecules/unit cell) | 4 |
Such data provides foundational knowledge of the compound's solid-state structure, which is critical for understanding its physical properties and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, essential for separating a compound from impurities, byproducts, or other components in a mixture. For this compound, chromatographic methods are vital for assessing its purity after synthesis and for isolating it in a highly pure form for further research.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of N-methyl carbamate compounds. ingenieria-analitica.com Due to the thermal lability of many carbamates, HPLC is often preferred over gas chromatography. taylorfrancis.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Reversed-phase HPLC is the most common mode used for carbamate analysis. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ingenieria-analitica.com Detection is often achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). ingenieria-analitica.com For carbamates lacking a strong UV chromophore, post-column derivatization can be employed to create a fluorescent product that can be detected with high sensitivity. youtube.com
Table 2: Typical HPLC Conditions for the Analysis of N-Methyl Carbamate Pesticides Note: These are general conditions for the analysis of the N-methyl carbamate class, as specific methods for this compound are not detailed in the reviewed literature.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Poroshell 120 Bonus-RP |
| Mobile Phase | Acetonitrile / Water Gradient | Acetonitrile / Water Gradient |
| Flow Rate | 0.75 mL/min | Not specified |
| Detection | Diode Array (DAD) at 220 nm | Triple Quadrupole Mass Spectrometry (LC/MS/MS) |
| Reference | taylorfrancis.com | ingenieria-analitica.com |
These methods allow for the effective separation and quantification of carbamates, ensuring the purity of research materials.
Gas Chromatography (GC) is another powerful separation technique, but its application to N-methyl carbamates can be challenging. The primary issue is the thermal instability of these compounds, which can decompose in the high temperatures of a conventional GC injection port. proquest.comoup.com This degradation leads to poor reproducibility and inaccurate quantification. proquest.com
To overcome these challenges, several strategies have been developed:
Derivatization: The carbamate is chemically modified to create a more volatile and thermally stable derivative prior to injection. Common methods include derivatization with agents like 1-fluoro-2,4-dinitrobenzene (B121222) or 9-xanthydrol. nih.govoup.com
Flash Alkylation: In this technique, a derivatizing agent is co-injected with the sample, and the reaction occurs rapidly in the hot injector port to form a stable derivative in-situ. scispec.co.th
Cold On-Column Injection: The sample is introduced directly onto the column at a low temperature, which is then gradually increased. This approach minimizes the time the analyte spends at high temperatures, reducing the risk of degradation. oup.com
When coupled with a mass spectrometer (GC-MS), the technique provides excellent selectivity and is a powerful tool for confirmation. scispec.co.thnih.gov
Table 3: Representative GC Conditions for Derivatized N-Methyl Carbamate Analysis Note: These conditions are for the analysis of the general class of derivatized N-methyl carbamates and serve as an illustrative example.
| Parameter | Value |
| Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) |
| Injector | Split mode, 250 °C (with flash methylation) |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 70 °C (1 min), then 10 °C/min to 300 °C (hold 6 min) |
| Detector | Ion Trap Mass Spectrometer (MS/MS) |
| Reference | scispec.co.th |
Through the careful application of these advanced chromatographic and spectroscopic methods, the structural identity and purity of this compound can be rigorously established, providing a solid foundation for further scientific investigation.
Theoretical and Computational Chemistry of Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for elucidating the electronic properties of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.
The electronic structure of dimethyl-1,2-oxazol-3-yl N-methylcarbamate can be investigated using various quantum chemical methods. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While foundational, the HF method does not account for electron correlation, which can be significant for accurate energy and property predictions.
Density Functional Theory (DFT) has become a more popular and widely used method for molecules of this size due to its inclusion of electron correlation at a lower computational cost than other high-level methods. irjweb.com Hybrid functionals, such as B3LYP and B3PW91, are commonly employed in conjunction with Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) to provide a robust description of the geometry and electronic properties of heterocyclic and carbamate-containing compounds. researchgate.netdntb.gov.uaresearchgate.net These calculations are used to optimize the molecular geometry, determine energies, and derive various electronic parameters. researchgate.net
| Method | Basis Set | Key Features | Common Application |
| Hartree-Fock (HF) | 6-311+G(d,p) | Ab initio method; does not include electron correlation; provides a good first approximation. | Initial geometry optimization; qualitative molecular orbital analysis. |
| DFT (B3LYP) | 6-311++G(d,p) | Includes electron correlation; generally provides more accurate results for energies and geometries. researchgate.net | Geometry optimization, vibrational frequencies, NMR shifts, electronic properties. |
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial indicator of molecular stability and reactivity. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the nitrogen atom of the carbamate (B1207046) group. The LUMO is likely distributed over the electrophilic carbonyl carbon of the carbamate and the C=N bond within the oxazole ring. mdpi.com
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -7.25 | Electron-donating capability; susceptibility to electrophilic attack. nih.gov |
| ELUMO | -1.50 | Electron-accepting capability; susceptibility to nucleophilic attack. nih.gov |
| Energy Gap (ΔE) | 5.75 | Indicator of chemical reactivity and kinetic stability. nih.gov |
Note: The values presented are hypothetical, based on typical DFT calculations for similar organic molecules.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. nih.gov The MEP map is color-coded, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP would show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the oxygen and nitrogen atoms of the oxazole ring. These are the most likely sites for electrophilic attack. nih.govresearchgate.net
Positive Potential (Blue): Localized on the hydrogen atom of the N-H group in the carbamate moiety, making it a primary site for hydrogen bonding and nucleophilic interactions. researchgate.net
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of this compound is not rigid, possessing several rotatable single bonds that give rise to different conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by exploring its potential energy surface.
Key rotational barriers exist around the C(oxazole)-O(carbamate) bond and the O-C(O) and C(O)-N bonds within the carbamate group. The rotation around the amide C-N bond in carbamates is known to have a significant energy barrier, leading to distinct and potentially stable Z and E conformers. mdpi.com Computational methods can calculate the relative energies of these different conformers to determine the most stable, lowest-energy structure, which is the most likely to be observed under experimental conditions.
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Stability |
| C(oxazole)-O-C(O)-N | anti | 0.00 | Most stable conformer (reference) |
| C(oxazole)-O-C(O)-N | syn | +2.5 | Less stable due to steric hindrance |
| O-C(O)-N-C(methyl) | trans | 0.00 | Typically the more stable carbamate conformation |
| O-C(O)-N-C(methyl) | cis | +1.8 | Less stable due to steric interactions between the carbonyl oxygen and methyl group. |
Note: The values presented are hypothetical and serve to illustrate the application of conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time in a more realistic environment, such as in a solvent like water. researchgate.netmdpi.com MD simulations apply classical mechanics to model the movements and interactions of all atoms in the system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations in an aqueous solution can reveal:
Solvation Shell: How water molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The formation, duration, and strength of hydrogen bonds between the carbamate's N-H and C=O groups and surrounding water molecules. These interactions are crucial for determining the compound's solubility.
Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more dynamic picture than the static view from energy minimization. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. dntb.gov.ua
DFT calculations are particularly effective at predicting both NMR and IR spectra. researchgate.netresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The calculated shifts are often scaled or compared to a reference compound (like tetramethylsilane, TMS) to correlate with experimental spectra.
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies, which correlate to the absorption peaks in an IR spectrum. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other approximations. researchgate.net
| Predicted Spectroscopic Data | Parameter | Predicted Value | Corresponding Functional Group |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5 | N-H (carbamate) |
| Chemical Shift (δ, ppm) | ~2.8 | N-CH₃ (carbamate) | |
| Chemical Shift (δ, ppm) | ~2.2, ~2.0 | C-CH₃ (oxazole ring) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~155 | C =O (carbamate) |
| Chemical Shift (δ, ppm) | ~160, ~150, ~110 | Aromatic C (oxazole ring) | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3350 | N-H stretch (carbamate) |
| Vibrational Frequency (cm⁻¹) | ~1720 | C=O stretch (carbamate) | |
| Vibrational Frequency (cm⁻¹) | ~1600 | C=N stretch (oxazole ring) | |
| Vibrational Frequency (cm⁻¹) | ~1250 | C-O stretch (ester-like) |
Note: The values presented are plausible estimates based on calculations for molecules with similar functional groups.
Environmental Fate and Degradation Pathways of Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate
Biotic Transformation and Biodegradation Studies
Enzyme-Mediated Biotransformations (e.g., Carboxylesterases)
The biotransformation of N-methylcarbamates, a class of compounds to which (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate belongs, is significantly influenced by enzymatic activity. Carboxylesterases, in particular, play a pivotal role in the degradation of many carbamate (B1207046) pesticides. nih.gov These enzymes catalyze the hydrolysis of the carbamate ester bond, a primary and crucial step in the detoxification and degradation pathway. This enzymatic action typically leads to the formation of less toxic metabolites. nih.gov
For instance, the hydrolysis of carbamate pesticides like carbofuran (B1668357) and carbaryl (B1668338) by carboxylesterases results in the formation of their respective phenol (B47542) or naphthol derivatives, along with methylamine (B109427) and carbon dioxide. nih.gov Similarly, other carbamates such as oxamyl (B33474) and methomyl (B1676398) are also hydrolyzed by specific enzymes, leading to their breakdown into less complex and often less harmful substances. nih.govnih.gov While specific studies on the enzyme-mediated biotransformation of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate are not extensively documented in publicly available literature, the established degradation pathways for structurally similar N-methylcarbamates provide a strong indication of its likely metabolic fate. nih.gov
Table 1: Examples of Enzyme-Mediated Biotransformation of N-Methylcarbamate Pesticides
| Carbamate Pesticide | Primary Enzyme Type | Key Metabolites |
|---|---|---|
| Carbofuran | Carboxylesterase | 2,2-Dimethyl-3H-1-benzofuran-7-ol, Methylamine, CO2 |
| Carbaryl | Carboxylesterase | 1-Naphthol, Methylamine, CO2 nih.gov |
| Oxamyl | Oxamyl Hydrolase | Oxamyl oxime, Methylcarbamic acid nih.gov |
| Methomyl | Methomyl Hydrolase | Methomyl oxime, Methylamine, CO2 nih.govnih.gov |
Sorption and Desorption Dynamics in Environmental Matrices
The movement and availability of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate in the environment are heavily dependent on its sorption and desorption characteristics in soil and aquatic sediments. Carbamates, as a group, exhibit a range of sorption behaviors. For example, carbaryl is known to be strongly absorbed by soil particles, which can limit its mobility but also contribute to its persistence in the soil matrix. nih.govresearchgate.net Conversely, a compound like methomyl has a lower affinity for soil and organic matter, making it more mobile and prone to leaching. researchgate.net
The sorption of carbamates is influenced by soil properties such as organic matter content, clay content, and pH. Generally, soils with higher organic matter and clay content tend to exhibit stronger adsorption of these compounds. The sorption dynamics are critical in determining the concentration of the compound in the soil solution, which in turn affects its potential for plant uptake, microbial degradation, and transport to groundwater.
Table 2: Soil Sorption Characteristics of Selected N-Methylcarbamate Pesticides
| Carbamate Pesticide | Soil Sorption Potential | Factors Influencing Sorption |
|---|---|---|
| Carbaryl | Strong nih.govresearchgate.net | Organic matter content, clay content researchgate.net |
| Methomyl | Weak-to-moderate researchgate.net | Soil type, organic matter, clay content researchgate.net |
Volatilization and Atmospheric Transport Studies
Volatilization from soil and water surfaces can be a significant dissipation pathway for some pesticides, leading to their atmospheric transport and deposition in distant areas. The tendency of a chemical to volatilize is governed by its vapor pressure and Henry's Law constant. N-methylcarbamates generally have low vapor pressures, suggesting that volatilization is not a primary route of dissipation for many compounds in this class. nih.gov For instance, carbaryl is not readily volatile, and its environmental fate models often focus on its degradation in soil and water. researchgate.net
However, environmental conditions such as temperature, wind speed, and soil moisture can influence the rate of volatilization. Studies on fumigants like methyl bromide have shown that atmospheric emissions can be significant and are influenced by factors like the type of plastic film used for soil fumigation and ambient temperature. usda.gov While specific data on the volatilization of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate is limited, its structural similarity to other non-volatile carbamates suggests a low potential for significant atmospheric transport.
Environmental Persistence Modeling and Assessment
Modeling the environmental persistence of chemicals like (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate is essential for predicting their long-term impact. The persistence of a pesticide is often expressed in terms of its half-life in different environmental compartments. Carbamates can have a wide range of half-lives, from a few days to several weeks, depending on the compound and environmental conditions. For example, carbaryl has been reported to have a half-life of 7 days in soil and 2 days in water under specific conditions. researchgate.net Methomyl is also considered to be weakly-to-moderately persistent, with a soil half-life that can range from a few days to over 50 days, though under ideal field conditions it is expected to be no longer than a week.
Environmental persistence models integrate data on degradation rates (both biotic and abiotic), sorption, and transport processes to estimate the concentration and persistence of a compound over time. These models are valuable tools for regulatory agencies in assessing the potential risks associated with pesticide use. The persistence of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate would be influenced by factors such as microbial activity in the soil, sunlight intensity (for photodegradation), soil pH, and temperature.
Table 3: Environmental Half-Life of Selected N-Methylcarbamate Pesticides
| Carbamate Pesticide | Environmental Compartment | Reported Half-Life |
|---|---|---|
| Carbaryl | Soil | 7 days researchgate.net |
| Carbaryl | Water | 2 days researchgate.net |
| Methomyl | Soil | A few to >50 days |
Table of Compound Names
| Common Name/Identifier | Chemical Name |
|---|---|
| (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate | (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate |
| Carbaryl | 1-naphthyl N-methylcarbamate |
| Oxamyl | N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide |
| Methomyl | S-methyl N-(methylcarbamoyloxy)thioacetimidate |
Molecular Interaction Mechanisms of Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate in Biological Systems
General Principles of Enzyme Inhibition and Binding
Enzyme inhibition is a primary mechanism through which carbamates exert their biological effects. This typically involves the compound binding to an enzyme and thereby reducing its activity. The nature of this binding can be either reversible or irreversible.
In reversible binding, the inhibitor can associate and dissociate from the enzyme. This process can occur through several mechanisms:
Competitive Inhibition: The inhibitor, resembling the substrate, competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency in converting substrate to product, regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the complex from proceeding to form the product.
While specific studies on (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate are not available, the carbamate (B1207046) class of compounds is well-known to act as competitive inhibitors of acetylcholinesterase.
Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently inactivating it. N-methylcarbamates are classic examples of carbamylating agents that irreversibly inhibit serine hydrolases, such as acetylcholinesterase. The carbamate moiety is transferred to a serine residue in the enzyme's active site, forming a carbamylated enzyme that is very slow to hydrolyze, leading to a loss of enzyme function. It is plausible that isoxazol-3-yl methylcarbamates could follow this inhibition mechanism with acetylcholinesterase nih.gov.
Receptor-Ligand Binding Interactions (Molecular Recognition Principles)
Molecular recognition governs the specific binding of a ligand (in this case, (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate) to a biological receptor. This interaction is highly specific and is mediated by various non-covalent forces:
Hydrogen Bonds: The oxygen and nitrogen atoms in the carbamate and isoxazole (B147169) moieties can act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic pockets in a receptor.
Electrostatic Interactions: The distribution of charge within the molecule can lead to attractions with oppositely charged regions of a receptor.
The specific combination and geometry of these interactions determine the binding affinity and specificity of the compound for its target receptor.
Interference with Fundamental Biochemical Pathways (Conceptual Modeling)
By inhibiting key enzymes or binding to crucial receptors, (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate can theoretically interfere with fundamental biochemical pathways. For instance, as a potential acetylcholinesterase inhibitor, it would disrupt the cholinergic signaling pathway, which is vital for nerve impulse transmission. This interference leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves and muscles. Many pesticides in the N-methyl carbamate class are known to have endocrine and metabolism-disrupting effects nih.gov.
A conceptual model for its interference can be hypothesized as follows:
Entry into the biological system.
Transport to target tissues.
Binding to and inhibition of a target enzyme (e.g., acetylcholinesterase).
Disruption of the associated biochemical pathway (e.g., cholinergic neurotransmission).
Downstream physiological effects.
Structural Basis of Interactions via X-ray Crystallography and Cryo-EM of Protein-Ligand Complexes
To date, no public X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate bound to a protein target have been reported. However, these techniques are invaluable for understanding such interactions at an atomic level.
X-ray Crystallography: This technique can provide a high-resolution 3D structure of a ligand bound to its protein target, revealing the precise orientation and the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for binding. For related heterocyclic compounds, crystal structure data has been determined, providing insights into their molecular geometry and potential interactions. For example, the crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate reveals details about the planarity of the rings and the hydrogen bonding patterns researchgate.net.
Cryo-EM: This technique is particularly useful for large protein complexes and membrane proteins that are difficult to crystallize. It can provide near-atomic resolution structures, offering similar insights into ligand binding as X-ray crystallography.
An illustrative table of crystallographic data for a related carbamate compound is presented below.
| Parameter | Value for a Related Pyrazolyl Carbamate researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.2100 |
| b (Å) | 11.4137 |
| c (Å) | 15.1594 |
| β (°) | 93.403 |
| V (ų) | 1418.03 |
This table is for illustrative purposes and shows data for a structurally related compound, not (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate.
Computational Docking and Molecular Dynamics Simulations of Binding Events
In the absence of experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of a ligand to a protein.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It uses scoring functions to estimate the binding affinity. A docking study of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate into the active site of acetylcholinesterase could reveal potential binding poses and key interactions. Ligand-protein docking simulations are instrumental in determining the binding mode of compounds with catalytic sites nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and conformational changes. These simulations can offer deeper insights into the thermodynamics and kinetics of the binding event.
Below is a hypothetical data table summarizing the results of a simulated docking study of (4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate with a hypothetical protein target.
| Parameter | Hypothetical Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | SER203, TRP86, TYR337 |
| Types of Interactions | Hydrogen bond with SER203, Pi-Pi stacking with TRP86 |
| RMSD of Ligand (Å) | 1.2 |
This table presents hypothetical data from a simulated computational study for illustrative purposes.
Structure Activity Relationship Sar Studies of Dimethyl 1,2 Oxazol 3 Yl N Methylcarbamate Analogs
Rational Design and Synthesis of Analog Libraries
The rational design of analog libraries for SAR studies is a cornerstone of modern medicinal chemistry and drug discovery. nih.govnih.gov This process begins with a lead compound, in this case, dimethyl-1,2-oxazol-3-yl N-methylcarbamate, and involves the creation of a diverse set of structurally related molecules. The goal is to probe the effects of various structural modifications on the compound's biological activity. researchgate.net
The design of these libraries often employs computational tools to predict how changes in the molecular structure will affect its properties and binding affinity to a target. nih.gov The synthesis of these analogs is typically carried out using combinatorial chemistry techniques, which allow for the rapid production of a large number of compounds. researchgate.net For oxazole-based carbamates, this often involves the synthesis of a substituted oxazole (B20620) core, followed by reaction with an appropriate isocyanate or the sequential treatment with phosgene (B1210022) and an amine to form the carbamate (B1207046) moiety.
Key to the rational design process is the concept of "bioisosterism," where functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. nih.gov
The synthesis of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones, or the Van Leusen reaction. thepharmajournal.com Once the substituted 3-hydroxy-1,2-oxazole core is obtained, the N-methylcarbamate group can be introduced by reacting it with methyl isocyanate.
Systematic Modification of the Oxazole Ring Substituents
The oxazole ring is a key structural feature, and its substitution pattern can significantly influence the biological activity of the molecule. nih.gov SAR studies on various oxazole-containing compounds have demonstrated that the nature, size, and position of substituents on the heterocyclic ring can dramatically alter their potency and selectivity. nih.gov
For analogs of this compound, the two methyl groups at the 4- and 5-positions of the oxazole ring are primary targets for modification. Systematic replacement of these methyl groups with other substituents can provide valuable insights into the steric and electronic requirements for optimal activity.
For instance, replacing the methyl groups with larger alkyl groups could probe the size of the binding pocket. Conversely, introducing electron-withdrawing or electron-donating groups could elucidate the importance of electronic effects on binding. The following table summarizes hypothetical modifications and their potential impact on activity based on general SAR principles for related compounds.
| Modification | Rationale | Predicted Impact on Activity |
| Replacement of methyl with ethyl or propyl groups | To probe for additional hydrophobic interactions. | May increase or decrease activity depending on the size of the binding pocket. |
| Introduction of a phenyl group | To explore potential pi-stacking interactions. | Could significantly increase activity if a suitable aromatic binding pocket exists. |
| Replacement of methyl with hydrogen | To determine if the methyl groups are essential for activity. | Likely to decrease activity if the methyl groups are involved in key hydrophobic interactions. |
| Introduction of a halogen (e.g., Cl, F) | To alter the electronic properties of the ring and explore halogen bonding. | May increase activity through favorable electronic interactions or halogen bonds. |
These modifications would be systematically synthesized and tested to build a comprehensive SAR profile for the oxazole portion of the molecule.
Variation of the Carbamate Moiety and N-Substituents
The carbamate group is a critical functional group in many biologically active compounds, including numerous pesticides and pharmaceuticals. nih.gov The N-methylcarbamate moiety in the parent compound offers several avenues for modification to explore the SAR. The nature of the substituent on the nitrogen atom and the structure of the carbamate itself can have a profound impact on the compound's inhibitory activity and metabolic stability.
One of the most common modifications is the variation of the N-substituent. Replacing the N-methyl group with other alkyl groups of varying size and branching can provide information about the steric constraints of the binding site. nih.gov Introducing functional groups onto the N-alkyl chain can also probe for additional hydrogen bonding or ionic interactions.
Furthermore, the carbamate ester can be replaced with other related functional groups, such as ureas or thiocarbamates, to assess the importance of the oxygen atom in the carbamate linkage. rsc.org
The following table outlines potential modifications to the carbamate moiety and their rationale.
| Modification | Rationale | Predicted Impact on Activity |
| Replacement of N-methyl with N-ethyl or N-propyl | To investigate the effect of increasing the size of the N-alkyl group. | Activity may decrease if the binding pocket is sterically constrained. |
| Replacement of N-methyl with N,N-dimethyl | To assess the impact of a tertiary carbamate. | Likely to decrease activity due to loss of a hydrogen bond donor. |
| Replacement of the carbamate with a thiocarbamate | To evaluate the importance of the carbonyl oxygen. | May alter binding affinity and metabolic stability. |
| Introduction of a phenyl group on the nitrogen | To explore potential aromatic interactions. | Could enhance activity if an aromatic pocket is present. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of this compound, 3D-QSAR models can be developed to provide valuable insights for the design of more potent compounds. nih.gov
The process of 3D-QSAR involves aligning a set of structurally related molecules and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate their 3D properties (e.g., steric and electrostatic fields) with their observed biological activities. nih.gov
The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties are predicted to increase or decrease biological activity. For example, a CoMFA steric map might show a green contour in a specific region, indicating that bulky substituents are favored for higher activity, while a yellow contour would suggest that bulky groups are detrimental.
These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. rsc.org
Pharmacophore Generation and Mapping of Binding Sites
Pharmacophore modeling is a powerful tool in rational drug design that focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.govpitt.edu For analogs of this compound, a pharmacophore model can be generated based on a set of active compounds. nih.gov
The key pharmacophoric features for a carbamate-based inhibitor often include:
A hydrogen bond acceptor (the carbonyl oxygen of the carbamate).
A hydrogen bond donor (the N-H group of a primary or secondary carbamate).
Hydrophobic regions (the alkyl or aryl groups).
An aromatic ring (if present in the analogs).
Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov It can also be used to map the binding site of the target receptor, even in the absence of an experimentally determined structure. nih.gov By aligning the pharmacophore model with the active site of a receptor, it is possible to infer the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking. researchgate.net This information is invaluable for the design of new analogs with improved binding affinity and selectivity.
Advanced Applications in Organic Synthesis and Materials Science Research
Dimethyl-1,2-oxazol-3-yl N-methylcarbamate as a Building Block in Complex Molecule Synthesis
There is no specific information available in the scientific literature detailing the use of this compound as a building block in the synthesis of complex molecules. General principles of organic synthesis suggest that the oxazole (B20620) ring and the N-methylcarbamate group could potentially be utilized in various chemical transformations. The oxazole moiety is a well-known heterocyclic scaffold found in many natural products and pharmacologically active compounds. However, the specific contribution and synthetic utility of this particular substituted oxazole carbamate (B1207046) have not been reported.
Application as a Protecting Group for Amines and Alcohols in Peptide Chemistry
No research has been found that describes the application of this compound as a protecting group for amines or alcohols, particularly within the context of peptide chemistry. The development of new protecting groups is a significant area of research in peptide synthesis, aiming to improve solubility, stability, and cleavage conditions. While various carbamates are used as protecting groups, there is no evidence to suggest that this specific compound has been investigated or utilized for this purpose.
Role in the Development of Novel Catalysts or Ligands
The potential role of this compound in the development of novel catalysts or ligands is not documented in the available literature. The structure contains potential coordination sites (nitrogen and oxygen atoms of the oxazole ring and the carbamate group) that could theoretically bind to metal centers. However, no studies have been published that explore its use as a ligand in catalysis.
Exploration in Polymer Chemistry and Advanced Functional Materials
There are no reports on the exploration of this compound in polymer chemistry or for the creation of advanced functional materials. Carbamates, in general, can be precursors to polyurethanes, but the specific incorporation of this oxazole-containing monomer into a polymer chain or its use in the development of functional materials has not been described.
Contributions to Methodological Advancements in Organic Reactions
No literature has been found that indicates any contribution of this compound to methodological advancements in organic reactions. Its reactivity profile and potential to facilitate new chemical transformations have not been a subject of published research.
Q & A
Basic: What are the common synthetic routes for dimethyl-1,2-oxazol-3-yl N-methylcarbamate, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the isoxazole ring followed by carbamate functionalization. Key steps include:
- Cyclocondensation of nitrile oxides with alkynes to form the 1,2-oxazole core.
- N-Methylcarbamate introduction via reaction of the oxazole hydroxyl group with methyl isocyanate or a chloroformate intermediate under anhydrous conditions.
Critical parameters include temperature control (e.g., maintaining 0–5°C during carbamate formation to prevent side reactions), solvent polarity (e.g., dichloromethane or THF for improved solubility), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methyl isocyanate to ensure complete conversion) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent connectivity and carbamate formation (e.g., methyl carbamate protons at δ 3.0–3.5 ppm).
- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (if present).
- Crystallography :
Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products).
- Parameter Optimization :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance carbamate coupling efficiency.
- Moisture Control : Employ Schlenk techniques or molecular sieves to prevent hydrolysis of the carbamate group.
- Reaction Monitoring : Use in-situ FTIR or TLC to track progress and terminate reactions at optimal conversion (e.g., 85–90%) .
Advanced: How to resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY NMR) to rule out impurities as confounding factors.
- Assay Standardization :
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .
Advanced: What computational approaches are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Utilize software like AutoDock Vina to predict binding modes with enzymes (e.g., acetylcholinesterase for carbamate pesticides).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Derive predictive models using electronic descriptors (e.g., Hammett constants) to link substituent effects to bioactivity .
Advanced: What are the challenges in determining hydrogen-bonding networks in its crystal structure, and what strategies address them?
Methodological Answer:
- Challenges :
- Weak hydrogen bonds (e.g., C-H···O interactions) may be overlooked in low-resolution data.
- Disorder in flexible groups (e.g., methyl carbamate) complicates electron density maps.
- Strategies :
- High-Resolution Data : Collect diffraction data at synchrotron sources (≤0.8 Å resolution).
- Hydrogen Bond Analysis : Apply graph set theory (as in ) to classify motifs (e.g., R₂²(8) rings) and validate packing patterns .
- Refinement Tools : Use SHELXL ’s restraints for anisotropic displacement parameters to model disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
